molecular formula C31H22 B15329164 4,9,9-Triphenyl-9H-fluorene

4,9,9-Triphenyl-9H-fluorene

Cat. No.: B15329164
M. Wt: 394.5 g/mol
InChI Key: BDHKNVPTMCSFSB-UHFFFAOYSA-N
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Description

4,9,9-Triphenyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorene core substituted with three phenyl groups at positions 4, 9, and 9'. This structural arrangement introduces significant steric hindrance and electronic effects, making it distinct from simpler fluorene derivatives. The compound’s extended π-conjugation system and bulky substituents influence its optical, electronic, and crystallographic properties, rendering it relevant in materials science, particularly for organic electronics and photovoltaics .

Properties

Molecular Formula

C31H22

Molecular Weight

394.5 g/mol

IUPAC Name

4,9,9-triphenylfluorene

InChI

InChI=1S/C31H22/c1-4-13-23(14-5-1)26-20-12-22-29-30(26)27-19-10-11-21-28(27)31(29,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-22H

InChI Key

BDHKNVPTMCSFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 4,9,9-Triphenyl-9H-fluorene typically involves the reaction of fluorene with phenyl-containing reagents under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with triphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

4,9,9-Triphenyl-9H-fluorene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.

Scientific Research Applications

4,9,9-Triphenyl-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,9,9-Triphenyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of phenyl groups enhances its ability to participate in π-π interactions, making it an effective component in electronic devices. In biological systems, its fluorescence properties allow it to act as a molecular probe, interacting with specific biomolecules and providing insights into their behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 4,9,9-Triphenyl-9H-fluorene with structurally analogous fluorene derivatives, focusing on molecular structure, synthesis, physical properties, and applications.

Structural and Substitutional Differences

Fluorene derivatives vary in substituent positions and functional groups, which critically affect their properties:

Compound Substituents Molecular Formula Molecular Weight CAS Number
This compound Phenyl at C4, C9, C9' C₃₁H₂₂ 394.51 Not explicitly listed
2,9,9-Triphenyl-9H-fluorene Phenyl at C2, C9, C9' C₃₁H₂₂ 394.51 1158844-76-8
9-Phenylfluorene Phenyl at C9 C₁₉H₁₄ 242.31 789-24-2
1,2,3,4-Tetraphenyl-9H-fluorene Phenyl at C1, C2, C3, C4 C₃₇H₂₆ 482.61 Not explicitly listed
9-(4-Bromophenyl)-9-phenylfluorene Bromophenyl at C9, phenyl at C9' C₂₅H₁₇Br 437.31 937082-81-0
  • Key Observations: Substitution at C4 (vs. Bromine in 9-(4-Bromophenyl)-9-phenylfluorene introduces halogen bonding and heavier atom effects, influencing photophysical properties . Tetraphenyl substitution increases molecular weight and steric bulk, reducing solubility but enhancing thermal stability .

Physical and Electronic Properties

Property This compound 2,9,9-Triphenyl-9H-fluorene 9-Phenylfluorene
Melting Point Not reported Not reported 145–147°C
Solubility Low in polar solvents Low in polar solvents Moderate in THF
π-π Stacking Distance Likely >4.2 Å (steric hindrance) Similar to 4,9,9-isomer ~3.5 Å
Electron Affinity Enhanced by phenyl conjugation Comparable Lower
  • Electronic Effects :
    • The 4,9,9-Triphenyl derivative’s extended conjugation enhances charge transport, making it suitable for organic semiconductors .
    • Nitro-substituted derivatives (e.g., 9,9-Dimethyl-2-nitrofluorene) exhibit stronger electron-withdrawing behavior, useful in optoelectronics .

Research Findings and Challenges

  • Crystallography : Steric hindrance in this compound disrupts π-π stacking (distances >4.2 Å), contrasting with smaller derivatives like 9-Phenylfluorene (~3.5 Å) .
  • Synthetic Challenges : Regioselective substitution at C4 remains difficult; mixed isomers (e.g., 3,9′-BF in ) are common byproducts.

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